molecular formula C19H18N6O B2547628 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034461-58-8

2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2547628
CAS RN: 2034461-58-8
M. Wt: 346.394
InChI Key: QQUHTNVFSVKOHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized through a multi-step process. This involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. The final step included a reaction with 4-aminoantipyrine to yield the target compounds . Another study focused on the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole through N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. This process was characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of the synthesized benzimidazole derivatives was characterized using different spectroscopic methods. In the case of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, single-crystal X-ray diffraction was employed to determine the solid-state structure. Additionally, quantum chemical calculations using density functional theory (DFT) were performed to predict the molecular and spectroscopic features of the compounds. The theoretical results showed good agreement with the experimental data, confirming the structures of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives were carefully designed to introduce various functional groups and to build the desired molecular frameworks. The Schiff base formation, N-alkylation, and reactions with carboxylic acids were key steps in constructing the benzimidazole core and attaching different substituents. These reactions were crucial for the creation of compounds with potential antioxidant and antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzimidazole derivatives were inferred from their structural features and the results of the spectroscopic characterization. The IR, NMR, and UV-vis spectroscopy provided insights into the functional groups present and the stability of the compounds. The antioxidant and antimicrobial activities of the compounds were evaluated, with some showing high activity against various pathogens. The quantitative structure–activity relationships (QSAR) and molecular docking studies further supported the biological potential of these compounds, indicating a high correlation between predicted and actual activities .

Scientific Research Applications

Medical Imaging Probes

This compound's derivatives have been explored for their affinity and selectivity towards Peripheral Benzodiazepine Receptors (PBR), making them suitable for imaging applications. For instance, imidazo[1,2-α]pyridines analogues have been synthesized for potential use in studying PBR in vivo using Single Photon Emission Computed Tomography (SPECT) due to their high affinity and selectivity for PBRs (Katsifis et al., 2000). Additionally, new 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide series were developed as iodine-123-labelled radioligands for imaging PBR using SPECT, with the isotopically labelled compound CLINME proposed for Positron Emission Tomography (PET) imaging of PBRs (Thominiaux et al., 2007).

Antiviral and Antibacterial Agents

Compounds structurally related to 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide have been designed and prepared for testing as antirhinovirus agents. These compounds, featuring the imidazo[1,2-a]pyridine moiety, have shown promise in this area, indicating potential for the development of new antiviral drugs (Hamdouchi et al., 1999). Furthermore, novel derivatives synthesized from related structures have been evaluated for their antibacterial activity, showing significant promise against various bacterial strains, highlighting the potential for developing new antibacterial agents (Budumuru et al., 2018).

Fluorescent Probes

The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produced novel imidazo[1,2-a]pyridine derivatives, one of which demonstrated efficient fluorescent probing capabilities for mercury ions in both acetonitrile and buffered aqueous solutions. This application is particularly relevant for environmental monitoring and the development of sensitive detection methods for heavy metals (Shao et al., 2011).

Antioxidant and Antitumor Activities

Research into compounds with similar structural elements has shown significant antioxidant and antitumor activities, suggesting that derivatives of 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide could also exhibit these beneficial properties. For example, certain N-substituted-2-amino-1,3,4-thiadiazoles displayed promising results in cytotoxicity and antioxidant assays, indicating potential for the development of new anticancer and antioxidant agents (Hamama et al., 2013).

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-24-11-15(10-23-24)16-7-6-14(8-20-16)9-21-19(26)12-25-13-22-17-4-2-3-5-18(17)25/h2-8,10-11,13H,9,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUHTNVFSVKOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

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